(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine
CAS No.: 1414348-35-8
Cat. No.: VC0148363
Molecular Formula: C9H9F2N
Molecular Weight: 169.175
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414348-35-8 |
|---|---|
| Molecular Formula | C9H9F2N |
| Molecular Weight | 169.175 |
| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 |
| Standard InChI Key | QVUBIQNXHRPJKK-HZGVNTEJSA-N |
| SMILES | C1C(C1N)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Properties
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine is a chiral organic compound with two stereogenic centers in a cyclopropane ring. The molecule contains a 3,4-difluorophenyl group attached to the cyclopropane ring and an amine functionality, with both substituents in the trans configuration.
Basic Information
The compound is identified by several systematic identifiers and registry numbers, which are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 1414348-35-8, 1532594-73-2 |
| Molecular Formula | C₉H₉F₂N |
| Molecular Weight | 169.17 g/mol |
| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |
| InChI | InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 |
| SMILES | C1C@@HC2=CC(=C(C=C2)F)F |
Structural Characteristics
The compound features a cyclopropane ring with an amine group and a 3,4-difluorophenyl substituent. The stereochemistry is defined as (1R,2R), indicating the specific three-dimensional orientation of these groups. The cyclopropane ring creates a rigid, strained structure that contributes to the compound's chemical reactivity and pharmacological properties.
Physical Properties
The physical properties of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine are critical for understanding its behavior in chemical reactions and formulations.
Physical State and Appearance
The compound typically exists as a white to off-white solid at room temperature.
Synthesis Methods
Several synthetic routes have been developed for the preparation of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine, with variations aimed at improving yield, stereoselectivity, and scalability for industrial applications.
Cyclopropanation of Alkenes
One common synthetic approach involves the cyclopropanation of 3,4-difluorostyrene derivatives. This method begins with 3,4-difluorobenzaldehyde, which undergoes a Wittig reaction to form the corresponding alkene, followed by asymmetric cyclopropanation using diazoacetate derivatives in the presence of chiral catalysts.
Synthesis from Difluorobenzene
This synthetic route starts with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. Subsequent transformation to a nitro intermediate, followed by stereoselective reduction and cyclization, yields the target compound.
The key steps in this route include:
-
Formation of 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one from 1,2-difluorobenzene
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Conversion to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one
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Stereoselective reduction using chiral oxazaborolidine
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Cyclization to form the cyclopropane ring
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Reduction of the nitro group to the amine
Asymmetric Synthesis Using Rhodium Catalysis
A more recent approach employs rhodium-catalyzed asymmetric synthesis, starting with (5H)-furan-2-one and 3,4-difluorophenylboronic acid derivatives. This method offers advantages in terms of stereoselectivity and efficiency.
The reaction conditions for this approach include:
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Asymmetric 1,4-addition reaction at temperatures between -10°C and 110°C
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Use of transition metal rhodium complexes with chiral ligands
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Ring opening with thionyl chloride
Industrial Production Methods
For large-scale manufacturing, the synthesis methods have been optimized to ensure consistency, yield, and cost-effectiveness.
Continuous Flow Processes
Industrial production often employs continuous flow reactors rather than batch processes, allowing for better temperature control and reaction monitoring. This approach enhances safety when handling reactive intermediates and improves reproducibility.
Scale-Up Considerations
Several factors must be addressed during scale-up:
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Safe handling of hazardous reagents like thionyl chloride
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Control of stereoselectivity to maintain product quality
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Environmental considerations and waste management
Applications in Pharmaceutical Industry
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine serves as a critical intermediate in pharmaceutical synthesis, particularly for antiplatelet medications.
Ticagrelor Synthesis
The compound is a key intermediate in the synthesis of ticagrelor, a platelet aggregation inhibitor used for preventing thrombotic events in patients with acute coronary syndrome or myocardial infarction.
The stereochemistry of the cyclopropane moiety is crucial for the biological activity of the final pharmaceutical product, making the stereoselective synthesis of this intermediate particularly important.
Other Pharmaceutical Applications
Beyond ticagrelor, the compound and its derivatives have potential applications in developing other pharmaceuticals targeting various biological pathways where precise three-dimensional molecular recognition is important.
Analytical Methods
Various analytical techniques are employed to characterize and ensure the quality of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine.
Spectroscopic Identification
Standard spectroscopic methods for identification and characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
Chromatographic Analysis
Chromatographic techniques used for purity determination include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
| Solvent | Solubility |
|---|---|
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
| Water | Poorly soluble |
Isomers and Related Compounds
Several stereoisomers and structural analogs of (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine exist, with different properties and applications.
Stereoisomers
The compound has three other stereoisomers:
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(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - The enantiomer
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(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine - A diastereomer
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(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine - Another diastereomer
The (1R,2S) diastereomer is also used as a pharmaceutical intermediate, specifically in ticagrelor synthesis.
Salts and Derivatives
Several salt forms of the compound have been prepared and characterized:
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